molecular formula C20H30O4 B1235789 12(S)-HpEPE CAS No. 103239-14-1

12(S)-HpEPE

Cat. No. B1235789
CAS RN: 103239-14-1
M. Wt: 334.4 g/mol
InChI Key: HDMYXONNVAOHFR-UOLHMMFFSA-N
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Description

The intersection of chemistry and biology heralds a new era of synthesis focusing on the creation of molecules with specific physical, chemical, and biological properties. Traditional synthetic methods are being augmented by nature's synthetic strategies, leading to the generation of molecules with complex functions (Wu & Schultz, 2009).

Synthesis Analysis

Innovations in synthetic chemistry, such as the use of heteropoly acids (HPAs) in catalysis, have led to efficient synthesis methods for complex organic molecules, including diazepines and benzodiazepines, showcasing the potential for creating a wide variety of chemical structures with specific properties (Kaoua et al., 2010).

Molecular Structure Analysis

Understanding molecular structure is crucial in chemistry education and research, as it forms the basis for predicting the behavior and reactivity of molecules. Techniques such as X-ray crystallography have been pivotal in determining the stereochemistry of complex molecules, enabling the revision of previously established configurations and contributing to the accurate representation of chemical structures (Ueno et al., 2013).

Chemical Reactions and Properties

Chemical reactions are governed by the interaction of molecular structures, with certain reactions enabling the synthesis of novel compounds. The use of multi-component reactions, for example, allows for the efficient combination of multiple reactants into complex products, demonstrating the versatility and creativity inherent in modern synthetic chemistry (Ilyn et al., 2005).

Physical Properties Analysis

The prediction of physicochemical properties of organic molecules is a critical aspect of chemistry, with semi-empirical methods offering a balance between accuracy and computational efficiency. These methods facilitate the design of molecules with desirable properties, significantly impacting materials science, drug design, and other fields (Kim et al., 2013).

Chemical Properties Analysis

The chemical properties of molecules, such as reactivity, stability, and interaction with other molecules, are essential for understanding their behavior in various environments. Advances in computational chemistry and machine learning have enhanced the ability to predict these properties, leading to more informed decisions in synthesis and application (Coley et al., 2018).

Scientific Research Applications

1. Epistemology and Positionality in Research

Research in health and physical education, particularly involving ethnic minorities, highlights the importance of considering epistemological dilemmas and the insider-outsider dynamics of researchers. This perspective is crucial in understanding the sociocultural context, which may have implications for research involving compounds like 12(S)-HpEPE in diverse populations (Pang, 2018).

2. Data Access Optimization in Scientific Research

The optimization of data access patterns in scientific applications, as explored in studies like DRepl, is relevant for research on 12(S)-HpEPE. Efficient data management and access are vital for handling the large datasets often generated in biomedical research, impacting the speed and efficiency of research outcomes (Ionkov, Lang, & Maltzahn, 2013).

3. Mass Spectrometry in Natural Products Research

Mass spectrometric technologies, particularly for the analysis of mixtures and structure determination, are crucial in natural products research. This methodology could be instrumental in analyzing and understanding the structure and function of 12(S)-HpEPE, offering insights into its potential applications (Carter, 2014).

4. Characteristics of Application Programs in HPC Systems

The characteristics of application programs in high-performance computing (HPC) systems, as studied by Watanabe et al., are relevant for computational research involving 12(S)-HpEPE. Understanding these characteristics can help optimize computational models and simulations in biomedical research (Watanabe, Soga, Shimomura, & Musa, 2015).

5. I/O Behavior in Scientific Workflows on HPC Systems

The study of data transfer and I/O dependency in scientific workflows on HPC systems, as explored by Chowdhury et al., could inform the development of more efficient computational methods for research on 12(S)-HpEPE. This can enhance the overall performance of computational workflows in this research area (Chowdhury, Zhu, Natale, Moody, Gonsiorowski, Mohror, & Yu, 2020).

6. Visualization of Large Turbulent Flow in Scientific Research

Advanced visualization techniques, like those proposed for large turbulent flow, can be adapted to visualize complex molecular interactions and simulations in 12(S)-HpEPE research. This approach can provide deeper insights into the compound's behavior and interactions at a molecular level (Hobson, Hammer, Provins, & Huang, 2023).

Future Directions

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properties

IUPAC Name

(5Z,8Z,10E,12S,14Z,17Z)-12-hydroperoxyicosa-5,8,10,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13-14,17,19,23H,2,5-6,12,15-16,18H2,1H3,(H,21,22)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYXONNVAOHFR-UOLHMMFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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